2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride
Overview
Description
“2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” is a chemical compound that belongs to the class of tetrazolium salts . Tetrazolium salts are often used in biological research, particularly in cell viability assays . They are reduced to formazan in living cells, which can be quantified by measuring the absorbance of the colored solution .
Molecular Structure Analysis
The molecular structure of “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” includes two nitrophenyl groups and one phenyl group attached to a tetrazolium core . The molecular formula is C17H17ClN6O4 .Chemical Reactions Analysis
Tetrazolium salts, including “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride”, are known to undergo reduction reactions in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” include a molecular weight of 404.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound is also characterized by a rotatable bond count of 3 .Scientific Research Applications
Microbial Growth Assessment
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride, along with other redox indicators like MTT, TTC, and INT, has been used for indicating bacterial growth or inhibition. This application is particularly notable in microplate cultivations, allowing easy and reproducible measurements using devices like flatbed scanners or microplate spectrophotometers (Gabrielson et al., 2002).
Cytochemical Applications
The compound has been employed in cytochemical studies for visualizing enzymatic activity in tissue sections. This method allows the observation of enzyme distribution in various tissues, contributing to our understanding of cellular functions and structures (Nachlas et al., 1957).
Dehydrogenase Activity in Soil
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride has been used to measure microbial dehydrogenase activity in soils. However, its reliability can be affected by elements like copper, which can interfere with the absorbance of the reaction product (Obbard, 2001).
Assessing Quality of Iced White Fish
In the food industry, specifically for assessing the quality of iced fish, this compound has shown utility. It's been used in a colorimetric method where the results correlate with organoleptic examinations and bacterial counts (Shewan & Liston, 1957).
Enumeration of Bacteria in Groundwater
A staining procedure involving 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride has been developed for accurately enumerating viable and metabolically active bacteria in groundwaters. This method has proven valuable in environmental microbiology (King & Parker, 1988).
Future Directions
The future directions for research on “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” and similar compounds could involve further exploration of their potential biological activities . For example, their use in cell viability assays could be expanded to other types of biological assays. Additionally, the development of new synthesis methods could lead to the production of more complex tetrazolium salts with additional functional groups .
properties
IUPAC Name |
2,3-bis(4-nitrophenyl)-5-phenyltetrazol-2-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N6O4.ClH/c26-24(27)17-10-6-15(7-11-17)22-20-19(14-4-2-1-3-5-14)21-23(22)16-8-12-18(13-9-16)25(28)29;/h1-13H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGKIZPNGJPTCD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride | |
CAS RN |
69231-13-6 | |
Record name | 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.